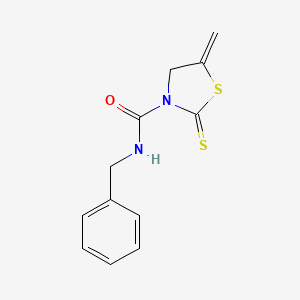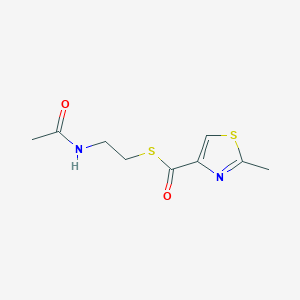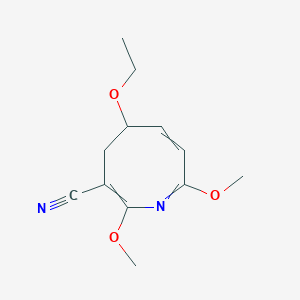
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its azocine ring, which is a type of heterocyclic compound containing nitrogen. The presence of ethoxy and methoxy groups further adds to its chemical diversity and potential reactivity.
準備方法
The synthesis of 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile involves several steps, typically starting with the formation of the azocine ring. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of precursors that can form the azocine ring through intramolecular cyclization.
Substitution Reactions: Introduction of ethoxy and methoxy groups can be achieved through substitution reactions using appropriate reagents.
Industrial Production: Industrial methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
科学的研究の応用
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile can be compared with other similar compounds, such as:
Azocine Derivatives: Compounds with similar azocine rings but different substituents.
Ethoxy and Methoxy Compounds: Compounds with ethoxy and methoxy groups but different core structures.
Similar compounds include:
- 5-Methoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile
- 5-Ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carboxylate
特性
CAS番号 |
501955-73-3 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
5-ethoxy-2,8-dimethoxy-4,5-dihydroazocine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-10-5-6-11(15-2)14-12(16-3)9(7-10)8-13/h5-6,10H,4,7H2,1-3H3 |
InChIキー |
MTWMIBBVUBOTRI-UHFFFAOYSA-N |
正規SMILES |
CCOC1CC(=C(N=C(C=C1)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


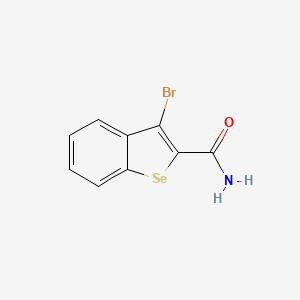
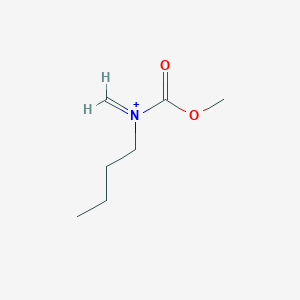
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)

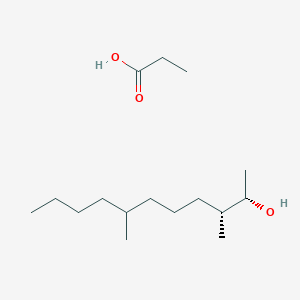
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)


